molecular formula C18H21N5O5 B12068283 Adenosine, N-[(2-methoxyphenyl)methyl]-

Adenosine, N-[(2-methoxyphenyl)methyl]-

Cat. No.: B12068283
M. Wt: 387.4 g/mol
InChI Key: RDBVQLRPLJFYBG-SCFUHWHPSA-N
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Description

Adenosine, N-[(2-methoxyphenyl)methyl]- is a compound that belongs to the class of adenosine analogs. Adenosine analogs are known for their role in various biological processes, including acting as smooth muscle vasodilators and inhibitors of cancer progression . This compound is of significant interest in scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine, N-[(2-methoxyphenyl)methyl]- typically involves the alkylation of adenosine with a 2-methoxybenzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Adenosine, N-[(2-methoxyphenyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Adenosine, N-[(2-methoxyphenyl)methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Adenosine, N-[(2-methoxyphenyl)methyl]- involves its interaction with adenosine receptors, particularly the A1 and A2A receptors. These receptors are part of the G protein-coupled receptor (GPCR) family and play a crucial role in regulating various physiological processes. The compound acts as an agonist or antagonist at these receptors, modulating intracellular signaling pathways that influence cellular functions such as vasodilation, neurotransmission, and immune response .

Comparison with Similar Compounds

Similar Compounds

  • Adenosine phosphate
  • Acadesine
  • Clofarabine
  • Fludarabine phosphate
  • Vidarabine

Uniqueness

Adenosine, N-[(2-methoxyphenyl)methyl]- is unique due to its specific structural modification, which imparts distinct biological activities compared to other adenosine analogs. This modification enhances its potential as a therapeutic agent, particularly in targeting specific adenosine receptors and pathways involved in disease progression .

Properties

Molecular Formula

C18H21N5O5

Molecular Weight

387.4 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(2-methoxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C18H21N5O5/c1-27-11-5-3-2-4-10(11)6-19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)12(7-24)28-18/h2-5,8-9,12,14-15,18,24-26H,6-7H2,1H3,(H,19,20,21)/t12-,14-,15-,18-/m1/s1

InChI Key

RDBVQLRPLJFYBG-SCFUHWHPSA-N

Isomeric SMILES

COC1=CC=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

COC1=CC=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Origin of Product

United States

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